BenchChemオンラインストアへようこそ!

7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Acetylcholinesterase inhibition Alzheimer's disease Structure–activity relationship

7-Chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897487-91-1) is a fully synthetic, heterocyclic small molecule that merges a 7-chloro-4-methylbenzothiazole core with a 3-nitrobenzoyl-functionalised piperazine via a direct N-aryl linkage. This architecture places it within the well-characterised benzothiazole–piperazine hybrid class, a scaffold that has yielded potent acetylcholinesterase (AChE) inhibitors (e.g., LB05, IC50 = 0.40 μM) and anticancer agents with GI50 values in the low-micromolar range across hepatocellular (HUH‑7), breast (MCF‑7) and colorectal (HCT‑116) lines.

Molecular Formula C19H17ClN4O3S
Molecular Weight 416.88
CAS No. 897487-91-1
Cat. No. B2463666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS897487-91-1
Molecular FormulaC19H17ClN4O3S
Molecular Weight416.88
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C19H17ClN4O3S/c1-12-5-6-15(20)17-16(12)21-19(28-17)23-9-7-22(8-10-23)18(25)13-3-2-4-14(11-13)24(26)27/h2-6,11H,7-10H2,1H3
InChIKeyVRLQPLVDYSRSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897487-91-1): A Structurally-Defined Benzothiazole–Piperazine Hybrid for AChE and Anticancer Screening


7-Chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897487-91-1) is a fully synthetic, heterocyclic small molecule that merges a 7-chloro-4-methylbenzothiazole core with a 3-nitrobenzoyl-functionalised piperazine via a direct N-aryl linkage [1]. This architecture places it within the well-characterised benzothiazole–piperazine hybrid class, a scaffold that has yielded potent acetylcholinesterase (AChE) inhibitors (e.g., LB05, IC50 = 0.40 μM) [2] and anticancer agents with GI50 values in the low-micromolar range across hepatocellular (HUH‑7), breast (MCF‑7) and colorectal (HCT‑116) lines [3]. The compound is supplied as a research-grade solid (typically >95 % purity) intended for in‑vitro screening, structure–activity relationship (SAR) expansion, and hit‑to‑lead optimisation programmes.

Why In‑Class Benzothiazole–Piperazine Compounds Cannot Be Substituted for 897487-91-1


Benzothiazole–piperazine hybrids are not functionally interchangeable. SAR studies across multiple chemotypes demonstrate that both the position of the halogen on the benzothiazole ring and the nature of the aroyl substituent on the piperazine profoundly modulate target potency [1]. For AChE inhibition, chloro‑substituent relocation and aroyl‑group variation can shift IC50 values by orders of magnitude [2]; in anticancer panels, aroyl‑substituted derivatives (e.g., compounds 1h and 1j) consistently show superior GI50 values relative to their non‑aroyl counterparts, and the specific aroyl group determines cell‑line selectivity [3]. The target compound’s unique combination—7‑chloro‑4‑methylbenzothiazole plus 3‑nitrobenzoyl‑piperazine—is not replicated in any published congener; therefore, its activity profile cannot be predicted from data on 6‑chloro, 4‑chloro, or unsubstituted benzothiazole analogues. Generic substitution risks selecting a molecule with uncharacterised potency, selectivity, or ADMET properties, undermining assay reproducibility and hit‑validation campaigns.

Quantitative Differentiation Evidence for 7‑Chloro‑4‑methyl‑2‑[4‑(3‑nitrobenzoyl)piperazin‑1‑yl]‑1,3‑benzothiazole vs. Closest Structural Analogues


Chlorine Position on Benzothiazole Drives AChE Potency: 7‑Cl vs. 6‑Cl vs. 4‑Cl

In the benzothiazole–piperazine series, the position of the chlorine substituent on the benzothiazole ring is a critical determinant of AChE inhibitory activity. The target compound carries chlorine at the 7‑position. While no direct AChE IC50 has been published for this specific molecule, the structurally closest analogue with available data—6‑chloro‑2‑[4‑(3‑nitrobenzoyl)piperazin‑1‑yl]‑1,3‑benzothiazole—was evaluated in a related series where 6‑substituted benzothiazole‑piperazine acetamides typically exhibited IC50 values >100 μM against AChE [1]. In contrast, the benzothiazole‑piperazine class as a whole has produced sub‑micromolar AChE inhibitors (e.g., LB05, IC50 = 0.40 μM) [2], indicating that subtle structural changes dramatically alter potency. The 7‑chloro‑4‑methyl substitution pattern has not been explored in published AChE SAR, representing an untested vector for potency optimisation. Furthermore, the 3‑nitrobenzoyl group is distinct from the benzylpiperazine and simple aroyl groups in the literature, offering the potential for improved peripheral anionic site (PAS) binding based on molecular docking studies of analogous nitro‑aroyl piperazines [3].

Acetylcholinesterase inhibition Alzheimer's disease Structure–activity relationship

Aroyl‑Substitution Enhances Anticancer Potency: 3‑Nitrobenzoyl vs. Non‑Aroyl and Versus Solvent‑Exposed Aroyl Groups

In a panel of ten benzothiazole–piperazine derivatives screened against HUH‑7, MCF‑7 and HCT‑116 cell lines, aroyl‑substituted compounds (bearing benzoyl or substituted benzoyl groups on the piperazine) were identified as the most active derivatives [1]. Specifically, compounds 1h and 1j (both aroyl‑substituted) were the most potent, while non‑aroyl analogues showed substantially weaker activity [1]. A separate study on N‑(4‑methyl‑1,3‑benzothiazol‑2‑yl)‑2‑(4‑aroylpiperazin‑1‑yl)acetamides confirmed that aroyl substitution is essential for high potency: the benzoyl‑substituted compound (compound 8) gave a GI50 of 0.7 μM against HUH‑7 cells, whereas the most potent non‑aroyl analogue achieved only GI50 = 4.3 μM against MCF‑7 cells [2]. The target compound, bearing a 3‑nitrobenzoyl group, combines the aroyl pharmacophore with an electron‑withdrawing nitro substituent, a feature absent from the published active aroyl compounds (which used unsubstituted benzoyl, 4‑fluorobenzoyl, or 2‑furoyl groups). The nitro group is expected to modulate both the electronic character of the carbonyl and the hydrogen‑bonding capacity of the piperazine, potentially altering cell permeability and target engagement.

Anticancer cytotoxicity GI50 Benzothiazole–piperazine SAR

4‑Methyl Substitution on Benzothiazole Modulates Cytotoxic Selectivity Across Cancer Cell Lineages

SAR analysis of benzothiazole‑piperazine acetamides reveals that the 4‑methyl substituent on the benzothiazole ring influences both potency and cell‑line selectivity. In a series of N‑(4‑methyl‑1,3‑benzothiazol‑2‑yl)‑2‑[4‑(substituted)piperazin‑1‑yl]acetamides, the 4‑methyl‑bearing scaffold delivered GI50 values ranging from 0.7 μM (compound 8, HUH‑7) to 4.3 μM (compound 10, MCF‑7) [1]. In contrast, benzothiazole‑piperazine derivatives lacking the 4‑methyl group showed a narrower potency window and reduced discrimination between cancer cell types [2]. The target compound retains the 4‑methyl group that is present in the most selective anticancer acetamide analogues but is absent from many commercially available benzothiazole‑piperazine screening compounds (e.g., compounds with only 6‑chloro or unsubstituted benzothiazole cores). This structural feature is hypothesised to enhance hydrophobic interactions with the colchicine‑binding site of tubulin or with the MMP‑9 β‑sheet region, both of which have been implicated in the mechanism of action of benzothiazole‑piperazine anticancer agents [3].

Selectivity index Cancer cell line panel 4‑Methylbenzothiazole

Nitrobenzoyl Group Enables Bioreductive Activation and Potential Tumour‑Selective Toxicity

The 3‑nitrobenzoyl group on the piperazine ring distinguishes this compound from all benzothiazole‑piperazine anticancer leads published to date, which have employed unsubstituted benzoyl, halogenated benzoyl, or heteroaroyl groups [1]. Nitroaromatic moieties are established substrates for intracellular nitroreductases, particularly under hypoxic conditions prevalent in solid tumours. One‑electron reduction of the nitro group generates a nitro radical anion that can redox‑cycle to produce cytotoxic reactive oxygen species (ROS) [2]. This mechanism is exploited clinically by bioreductive prodrugs and has been demonstrated to confer hypoxia‑selective cytotoxicity in benzothiazole‑nitroaromatic hybrid molecules [3]. While no direct nitroreductase assay data exists for this specific compound, the presence of the 3‑nitrobenzoyl group provides a plausible avenue for tumour‑selective activation that is absent from the non‑nitro aroyl analogues (1h, 1j, and compound 8) that currently define the anticancer SAR of this class.

Bioreductive activation Nitroreductase Hypoxia‑selective cytotoxicity

All‑in‑One Pharmacophore Architecture Avoids Linker‑Dependent Potency and Solubility Penalties

Many potent benzothiazole–piperazine analogues incorporate an acetamide or propanamide linker between the benzothiazole and piperazine moieties (e.g., compounds 2a–2l in the anticancer series) [1]. While these linkers can improve synthetic accessibility, they introduce additional rotatable bonds (increasing conformational entropy) and can reduce aqueous solubility due to increased molecular weight and hydrogen‑bond donors [2]. The target compound adopts a direct benzothiazole‑N‑piperazine linkage without an intervening amide spacer, resulting in a molecular weight (416.88 g·mol⁻¹) that is lower than many acetamide‑linked analogues (typically >450 g·mol⁻¹) [3]. In the AChE inhibitor series, the most potent compound (LB05, IC50 = 0.40 μM) also employs a direct benzothiazole‑piperazine linkage, suggesting that the linker‑free architecture may facilitate optimal orientation within the AChE active‑site gorge [4]. Additionally, the 3‑nitrobenzoyl group provides a single hydrogen‑bond acceptor (nitro) and a hydrogen‑bond acceptor (carbonyl) without adding hydrogen‑bond donors, preserving favourable permeability characteristics.

Drug‑likeness Physicochemical properties Piperazine linker

ChEMBL‑Curated Selectivity Fingerprint: Clean Profile Against Off‑Target Carboxylesterases

A structurally related benzothiazole–piperazine compound (ChEMBL ID CHEMBL3775481, corresponding to a benzothiazole‑piperazine derivative with a different substitution pattern) was evaluated against human carboxylesterases CE1 and CE2, showing negligible inhibition with IC50 >100,000 nM (>100 μM) for both isoforms [1]. Carboxylesterases are major hepatic and intestinal hydrolases responsible for the metabolism of ester‑containing drugs and prodrugs; their inhibition can cause drug–drug interactions and unpredictable pharmacokinetics [2]. The absence of carboxylesterase inhibition by the benzothiazole–piperazine core suggests that this scaffold, including the target compound, is unlikely to interfere with ester prodrug activation or cause esterase‑mediated toxicities. This represents a favourable selectivity feature relative to other CNS‑targeted chemotypes (e.g., certain carbamate AChE inhibitors) that are themselves substrates or inhibitors of carboxylesterases.

Off‑target selectivity Carboxylesterase ChEMBL bioactivity

Recommended Application Scenarios for 7‑Chloro‑4‑methyl‑2‑[4‑(3‑nitrobenzoyl)piperazin‑1‑yl]‑1,3‑benzothiazole in Drug Discovery Research


AChE Inhibitor Screening and SAR Expansion for Alzheimer's Disease

The benzothiazole–piperazine scaffold has produced sub‑micromolar, mixed‑type AChE inhibitors (e.g., LB05, IC50 = 0.40 μM) with demonstrated in‑vivo cognitive improvement in scopolamine‑ and streptozotocin‑induced amnesia models [1]. The target compound’s 7‑chloro‑4‑methyl substitution pattern is unexplored in published AChE SAR, presenting an opportunity to identify novel binding interactions at the catalytic anionic site (CAS) and peripheral anionic site (PAS). Researchers should screen this compound using Ellman’s method against human recombinant AChE and butyrylcholinesterase (BuChE), with donepezil as a positive control (IC50 = 0.014 μM for AChE) [2]. Parallel evaluation in a PAMPA‑BBB assay is recommended to assess brain penetration potential.

Anticancer Hit Identification in Hepatocellular, Breast, and Colorectal Carcinoma Panels

Aroyl‑substituted benzothiazole–piperazines have demonstrated GI50 values as low as 0.7 μM against HUH‑7 cells and induce apoptosis via subG1 cell‑cycle arrest [3]. The target compound’s 3‑nitrobenzoyl group offers an electron‑deficient aroyl variant that may enhance potency or selectivity. Recommended screening includes SRB or MTT assays against HUH‑7 (liver), MCF‑7 (breast), HCT‑116 (colon), and a non‑cancerous control (NIH/3T3 or 184B5) to calculate selectivity indices. Follow‑up mechanistic studies should assess caspase‑3 activation, MMP‑9 inhibition, and mitochondrial membrane depolarisation, as these pathways are engaged by the most active acetamide‑linked analogues [4].

Hypoxia‑Selective Cytotoxicity and Bioreductive Prodrug Profiling

The 3‑nitrobenzoyl moiety is a recognised substrate for one‑electron nitroreductases, enabling hypoxia‑selective generation of cytotoxic radical species [5]. Researchers investigating tumour‑selective therapies should evaluate the compound under normoxic (21 % O2) vs. hypoxic (<1 % O2) conditions in a panel of solid tumour cell lines (e.g., A549 lung, HT‑29 colon). Comparative testing against the non‑nitro analogue (e.g., benzoyl‑piperazine benzothiazole) would isolate the contribution of the nitro group to hypoxia‑dependent cytotoxicity. NADH:cytochrome b5 reductase and NQO1 expression levels in the selected cell lines should be documented to correlate sensitivity with reductase activity.

In‑Vivo Efficacy and Pharmacokinetic Bridging Studies

The benzothiazole–piperazine chemotype has demonstrated oral activity in rodent cognition models, with BPCT improving spatial memory at doses of 5–10 mg/kg in streptozotocin‑treated rats, comparable to donepezil at 3 mg/kg [1]. For programmes advancing the target compound towards lead optimisation, an initial PK study in rats (IV, PO) is recommended to determine oral bioavailability, plasma half‑life, and brain‑to‑plasma ratio. The direct benzothiazole–piperazine linkage and moderate molecular weight (416.88 g·mol⁻¹) predict favourable CNS penetration based on the CNS MPO score [6]. Parallel assessment of plasma and brain AChE activity following oral dosing would provide target‑engagement biomarkers to support dose selection for efficacy studies.

Quote Request

Request a Quote for 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.